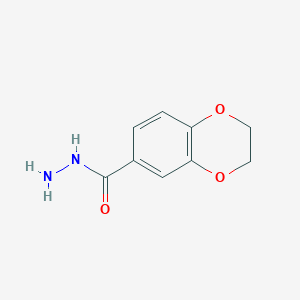

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Vue d'ensemble

Description

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is typically in the form of a powder .

Synthesis Analysis

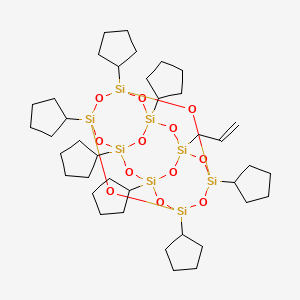

The synthesis of chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate . The process involves the use of an efficient nitro-Grela catalyst at ppm levels for ring-closing metathesis .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

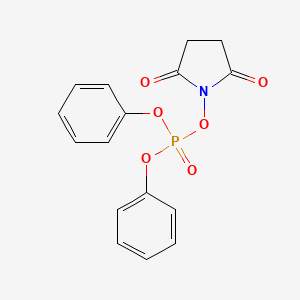

The compound has been involved in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process uses a versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer, and DFT calculations reveal that the selectivity of the process is controlled by the protonation step .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 141-142 degrees Celsius .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Application Summary

This compound is used in the enantioselective synthesis of chiral 1,4-benzodioxanes, which are prevalent in biologically active compounds with various therapeutic properties .

Experimental Procedures

The synthesis involves ring-closing metathesis using a nitro-Grela catalyst and subsequent asymmetric hydrogenation. The process is fine-tuned to achieve high enantioselectivities, often greater than 99:1 .

Results Summary

The method has successfully produced enantiomerically enriched 1,4-benzodioxanes, which are integral to several bioactive molecules with pharmacological importance .

Biocatalysis

Application Summary

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

motifs are synthesized using engineered enzymes, which are crucial in creating medicinal substances and bioactive natural compounds .

Experimental Procedures

Enzymatic synthesis is performed using modified Candida antarctica lipase B, with conditions like temperature and cosolvent concentration optimized for the best kinetic resolution .

Results Summary

The enzymatic process yields chiral motifs with high enantiomeric excess, demonstrating the compound’s significance in the production of therapeutic agents .

Antibacterial Applications

Application Summary

The compound shows potential as an antibacterial agent, particularly in inhibiting bacterial biofilm growth, which is a key factor in persistent infections .

Experimental Procedures

It is tested against various bacterial strains, and its efficacy in biofilm inhibition is quantified using standard microbiological assays .

Results Summary

Results indicate significant biofilm growth inhibition, suggesting the compound’s utility in developing new antibacterial strategies .

Thermal Stability in Material Science

Application Summary

The presence of the dioxan ring in the compound’s structure contributes to the thermal stabilization of materials .

Experimental Procedures

Materials are analyzed for thermal properties before and after the incorporation of the compound, using techniques like differential scanning calorimetry .

Results Summary

The compound enhances the thermal stability of materials, which is crucial for applications requiring high-temperature resistance .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPHHQNXHYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398085 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide | |

CAS RN |

98953-13-0 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)